N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)17-5-9(6-17)15-11-2-3-13-7-14-11/h2-4,7,9H,5-6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTWDLWULGQHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-1,2-oxazole-3-carboxylic acid with azetidin-3-amine, followed by coupling with pyrimidin-4-amine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related analogs from literature:
Key Differences and Implications
Substituent Effects: The 5-methyl-1,2-oxazole in the target compound provides moderate steric bulk compared to the 3,5-dimethyloxazole in ’s analog, which may reduce binding pocket compatibility . The trifluoromethyl group in ’s compound significantly increases lipophilicity (logP ~2.5 vs.
Heterocyclic Linkers :
- The 1,2,4-oxadiazole linker in ’s compound introduces additional hydrogen-bond acceptors, which could enhance target affinity compared to the simpler oxazole-carbonyl group in the target compound .
- The imidazopyridine-pyrrolidinylpropoxy chain in ’s analog extends the molecule’s spatial reach, likely targeting larger enzymatic pockets (e.g., kinase ATP-binding sites) .
Pharmacokinetic Considerations :
- Fluorination () and trifluoromethylation () are common strategies to block metabolic degradation. The target compound’s lack of such groups may necessitate structural optimization for in vivo stability .
Biological Activity
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of azetidine and pyrimidine moieties, which are known for their diverse pharmacological profiles. The synthesis typically involves multi-step organic reactions, including the condensation of 5-methyl-1,2-oxazole-3-carboxylic acid with azetidin-3-amine, followed by coupling with pyrimidin-4-amine. Common reagents include palladium or copper catalysts and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-[1-(5-methyl-1,2-oxazole)] | S. aureus | 15 |
| N-[1-(5-methylisoxazole)] | E. coli | 20 |
| Amoxicillin | S. aureus | 30 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that related oxazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives demonstrated cytotoxic effects against human pancreatic and gastric cancer cell lines . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate enzyme activity or disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Study 1: Antimicrobial Efficacy
A study conducted on various azetidine derivatives revealed that N-[1-(5-methylisoxazole)] exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin. The study utilized an MTT assay to evaluate the cytotoxicity against different bacterial strains .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of oxazole derivatives. The results indicated that compounds similar to N-[1-(5-methylisoxazole)] could induce apoptosis in cancer cells via caspase activation pathways. The study highlighted the potential for these compounds in cancer therapeutics .
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 63% | NaBH3CN, EtOH, 50°C | |
| Copper-Catalyzed Coupling | 18% | CuBr, Cs2CO3, DMSO, 35°C | |
| Nucleophilic Substitution | 82% | K2CO3, DMF, RT |
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming azetidine and pyrimidine ring connectivity. For instance, azetidine protons typically appear at δ 3.5–4.5 ppm, while pyrimidine C4-amine protons resonate at δ 8.0–8.5 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular weight (e.g., [M+H]+ = 215.1294 for similar compounds) .
- IR Spectroscopy : Stretching vibrations for oxazole (1650–1600 cm) and amide (1680–1630 cm) groups validate functional groups .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Contradictions often arise from assay variability. A systematic approach includes:
- Standardized Assays : Use recombinant enzymes (e.g., cholinesterase) with defined substrate concentrations and pH buffers (e.g., ammonium acetate, pH 6.5) to minimize variability .
- Control Experiments : Compare inhibition IC values with positive controls (e.g., donepezil for acetylcholinesterase) .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding interactions. For example, oxazole rings may form π-π interactions with aromatic enzyme residues, explaining potency discrepancies .
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking Studies : Tools like Schrödinger Suite or AutoDock model interactions with target proteins (e.g., DNA polymerase). For example, oxazole substituents enhance binding affinity via hydrophobic pockets .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors. A study on pyrimidine analogs showed that logP >2.5 correlates with improved blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., methyl vs. trifluoromethyl groups) to prioritize synthetic targets .
Advanced: How to crystallize this compound for X-ray diffraction analysis?
Methodological Answer:
- Crystallization Conditions : Use vapor diffusion with solvents like ethanol/water (1:1). Similar azetidine derivatives formed crystals at 4°C over 7 days .
- Data Collection : Employ SHELXL for refinement. The program handles twinning and high-resolution data, critical for small-molecule crystallography .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for azetidine rings) to confirm stereochemistry .
Basic: What in vitro assays screen for biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase with DTNB reagent) at 412 nm. IC values <10 µM indicate high potency .
- Cell Viability : MTT assays (e.g., cancer cell lines) with 48-hour exposure. Compare to reference drugs (e.g., doxorubicin) .
- Binding Affinity : Surface plasmon resonance (SPR) measures real-time interactions with targets like DNA polymerase, with KD <100 nM considered significant .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups at the pyrimidine amine, which hydrolyze in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size) for sustained release, as shown for similar heterocyclic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
